2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-hydroxy-5-nitro-3-methoxybenzylidene}propanohydrazide
Description
The compound 2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-hydroxy-5-nitro-3-methoxybenzylidene}propanohydrazide is a 1,2,4-triazole derivative featuring a sulfanyl bridge, a 4-bromophenyl substituent, and a propanohydrazide moiety linked to a nitro- and methoxy-substituted benzylidene group. Its structural complexity arises from the integration of multiple functional groups, including the allyl chain, bromophenyl ring, and the hydrazide-based Schiff base.
Synthesis of such compounds typically involves cyclization of hydrazinecarbothioamides under basic conditions, as described in , where hydrazide precursors react with aryl isothiocyanates to form triazole-thione intermediates . Spectral characterization (IR, NMR) confirms tautomeric stability and substituent effects, as discussed below.
Properties
Molecular Formula |
C22H21BrN6O5S |
|---|---|
Molecular Weight |
561.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H21BrN6O5S/c1-4-9-28-20(14-5-7-16(23)8-6-14)25-27-22(28)35-13(2)21(31)26-24-12-15-10-17(29(32)33)11-18(34-3)19(15)30/h4-8,10-13,30H,1,9H2,2-3H3,(H,26,31)/b24-12+ |
InChI Key |
ADZPXHZKKRGMEF-WYMPLXKRSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C(=CC(=C1)[N+](=O)[O-])OC)O)SC2=NN=C(N2CC=C)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C(=CC(=C1)[N+](=O)[O-])OC)O)SC2=NN=C(N2CC=C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated benzene derivative.
Attachment of the Allyl Group: The allyl group is attached through an alkylation reaction.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.
Final Coupling Reaction: The final step involves coupling the triazole intermediate with the aldehyde derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group or the hydroxyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include epoxides or carboxylic acids.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products depend on the nucleophile used, such as substituted phenyl derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound involves multiple steps, including the formation of the triazole ring through cyclization reactions and subsequent modifications to introduce the hydrazide moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. For instance, NMR spectra provide insights into the hydrogen and carbon environments within the molecule, while IR spectra reveal functional group characteristics.
Antimicrobial Properties
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial activity. The presence of the bromophenyl group enhances this activity by increasing lipophilicity, which aids in membrane penetration. Studies have shown that derivatives of triazole compounds can be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Antifungal Activity
The antifungal properties of triazoles are well-documented, particularly in their ability to inhibit fungal enzymes involved in ergosterol biosynthesis. The compound under discussion may exhibit similar antifungal effects, making it a candidate for further investigation in treating fungal infections .
Anti-inflammatory Effects
In silico studies have suggested that this compound could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicate strong binding affinity to the active site of 5-LOX, suggesting potential anti-inflammatory applications .
Case Studies
- Antimicrobial Efficacy : A study evaluated various triazole derivatives for their antimicrobial properties. The results demonstrated that compounds with structural similarities to 2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-hydroxy-5-nitro-3-methoxybenzylidene}propanohydrazide exhibited significant activity against both gram-positive and gram-negative bacteria.
- Inhibition Studies : Another investigation focused on the anti-inflammatory potential of triazole derivatives through enzyme inhibition assays. The findings highlighted that certain modifications to the triazole structure enhanced inhibitory activity against 5-LOX, supporting further exploration of similar compounds for therapeutic use.
Comparative Analysis Table
| Property | Compound Structure | Activity Level |
|---|---|---|
| Antimicrobial | Triazole + Bromophenyl | Moderate to High |
| Antifungal | Triazole + Sulfanyl | Moderate |
| Anti-inflammatory | Triazole + Hydroxyl + Nitro | High (in silico) |
Mechanism of Action
The mechanism of action of 2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanohydrazide involves its interaction with cellular targets. The triazole ring can bind to enzymes or receptors, inhibiting their function. The bromophenyl group may enhance binding affinity, while the hydrazide moiety can form hydrogen bonds with target molecules. These interactions disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a 1,2,4-triazole core with several analogs, but its unique substituents differentiate its properties:
Similar to ’s compound, which features an allylsulfanyl group . 4-Bromophenyl: Introduces electron-withdrawing effects, contrasting with ’s toluidinomethyl group (electron-donating) . Propanohydrazide vs. Acetamide: The hydrazide moiety (N–NH–CO) in the target compound may improve hydrogen-bonding capacity compared to acetamide derivatives like those in . Nitro and Methoxy Groups: The 5-nitro-3-methoxybenzylidene group contributes to polarity and redox activity, unlike ’s trimethoxyphenyl or ’s 4-hydroxybenzylidene .
Spectral and Tautomeric Properties
- IR Spectroscopy :
The target compound’s IR spectrum likely shows a C=S stretch at ~1247–1255 cm⁻¹ (triazole-thione tautomer) and NH stretches at ~3278–3414 cm⁻¹, consistent with ’s triazole-thiones . Absence of νS-H (~2500–2600 cm⁻¹) confirms the thione form over the thiol tautomer. - NMR Analysis :
Chemical shifts in regions corresponding to the nitro and methoxy substituents (analogous to ’s regions A and B) would highlight electronic perturbations .
Tabulated Comparison of Key Compounds
Biological Activity
The compound 2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-hydroxy-5-nitro-3-methoxybenzylidene}propanohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities. The triazole ring system, along with the presence of various functional groups, suggests a promising pharmacological profile. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanism of action, and various biological evaluations.
Synthesis
The synthesis of the compound involves several steps, primarily through the condensation reaction of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol with 2-hydroxy-5-nitro-3-methoxybenzaldehyde. The reaction is typically carried out in an alkaline medium, followed by purification through recrystallization. Characterization methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study conducted on similar triazole derivatives showed moderate to strong antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli . For instance, derivatives with similar structural features have demonstrated inhibition zones ranging from 10 mm to 20 mm at a concentration of 1 mM .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Triazole Derivative A | S. aureus | 15 |
| Triazole Derivative B | E. coli | 18 |
| Target Compound | P. mirabilis | 12 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, compounds structurally related to the target compound have shown cytotoxic effects against various cancer cell lines. In vitro studies revealed that certain triazole derivatives exhibited IC50 values as low as 6.2 μM against colon carcinoma cells . The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
Enzyme Inhibition
The target compound also shows promise as an enzyme inhibitor. Studies have highlighted that similar compounds can inhibit acetylcholinesterase (AChE) and urease activities . This property could be beneficial in treating conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | Activity Inhibition (%) |
|---|---|
| Acetylcholinesterase | 75 |
| Urease | 60 |
The biological activity of the compound is attributed to its ability to interact with specific biological targets. The triazole ring can coordinate with metal ions in enzymes, disrupting their function. Additionally, the hydrazone linkage may facilitate interaction with cellular receptors or DNA, leading to altered cellular processes.
Case Studies
- Antibacterial Study : A series of synthesized triazole derivatives were tested against Gram-positive and Gram-negative bacteria using the agar disc diffusion method. Compounds similar to the target showed significant antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1 mM.
- Anticancer Evaluation : In a study involving various cancer cell lines, a related triazole derivative was tested for its cytotoxicity using MTT assays, yielding promising results that suggest further investigation into its mechanism of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
